molecular formula C18H18FN3S B4545314 4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole

4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B4545314
M. Wt: 327.4 g/mol
InChI Key: DWOOFJSAOKPTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 1,2,4-triazole ring in its structure imparts significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 3-fluorobenzyl chloride
  • 1,2,4-triazole derivatives

Uniqueness

4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole is unique due to the combination of the 1,2,4-triazole ring with the fluorobenzyl and sulfanyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-ethyl-3-[(3-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3S/c1-3-22-17(15-9-7-13(2)8-10-15)20-21-18(22)23-12-14-5-4-6-16(19)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOOFJSAOKPTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.